molecular formula C9H5BrCl2O3 B13704761 3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid

3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid

Katalognummer: B13704761
Molekulargewicht: 311.94 g/mol
InChI-Schlüssel: RDCSGQSXMZNBLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and a ketone group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods like silica-gel column chromatography are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the ketone group, contribute to its reactivity and ability to form complexes with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromo-2,6-dichlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring along with a ketone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H5BrCl2O3

Molekulargewicht

311.94 g/mol

IUPAC-Name

3-(4-bromo-2,6-dichlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrCl2O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI-Schlüssel

RDCSGQSXMZNBLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.